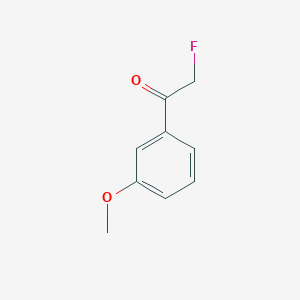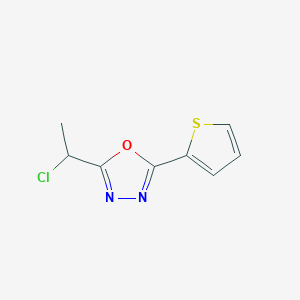
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
描述
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CETO) is a synthetic molecule that has been studied for its possible applications in scientific research. CETO is a heterocyclic compound, which means it contains two or more different types of atoms in its ring structure. It is a highly polar molecule, meaning it has a high affinity for other polar molecules, such as water. CETO has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and medicine.
科学研究应用
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its potential applications in various scientific fields. In organic chemistry, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In biochemistry, this compound has been studied for its possible use as a drug delivery agent. In medicine, this compound has been studied for its possible use in the treatment of cancer, as well as in the treatment of other diseases.
作用机制
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been studied for its possible mechanism of action. The molecule is believed to interact with proteins and other molecules in the body, which can lead to various physiological effects. Specifically, this compound is believed to interact with certain enzymes, which can lead to an inhibition of the enzymes’ activity. This can result in the inhibition of certain biochemical pathways, which can lead to the desired physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its possible biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects. In addition, this compound has been shown to have antioxidant and anti-oxidative effects, which can help protect cells from damage caused by free radicals. This compound has also been studied for its possible effects on the immune system, with some studies showing that this compound can stimulate the production of certain immune cells.
实验室实验的优点和局限性
2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in water, which makes it easy to use in a wide range of experiments. Additionally, this compound is highly stable, meaning it can be stored for a long period of time without degrading. However, this compound is also highly polar, which means it can react with other polar molecules and can be difficult to work with in some experiments.
未来方向
There are several potential future directions for the use of 2-(1-Chloroethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole in scientific research. One potential direction is the use of this compound for drug delivery. This compound’s high solubility and stability could make it an ideal candidate for drug delivery, as it could be used to deliver drugs directly to the target site in the body. Additionally, this compound could be used in the development of new drugs, as its ability to interact with proteins and other molecules could be used to create novel drug targets. This compound could also be used in the development of new imaging technologies, as its high polarity could be used to enhance the contrast between different tissues in medical imaging. Finally, this compound could be used in the development of new materials, as its ability to interact with other molecules could be used to create novel materials with unique properties.
属性
IUPAC Name |
2-(1-chloroethyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5(9)7-10-11-8(12-7)6-3-2-4-13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQJNCNBUTPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237000 | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854357-49-6 | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-5-(2-thienyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387887.png)
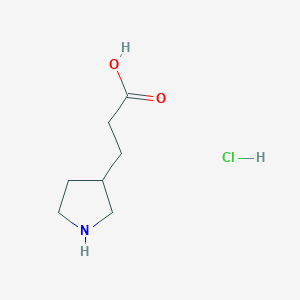
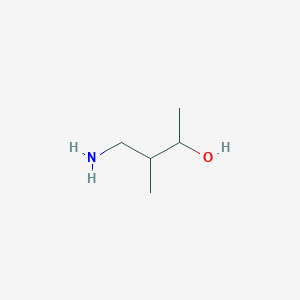
![3-[4,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid](/img/structure/B3387895.png)
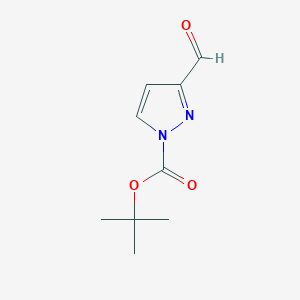

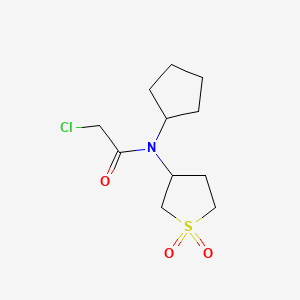
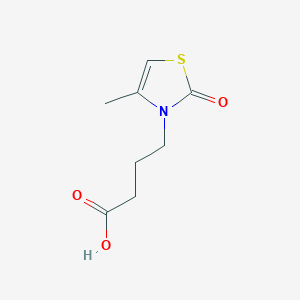
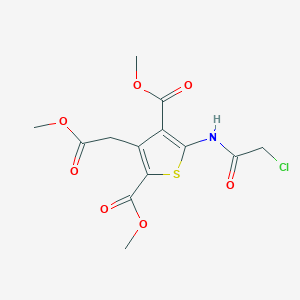
![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)

![1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B3387965.png)
